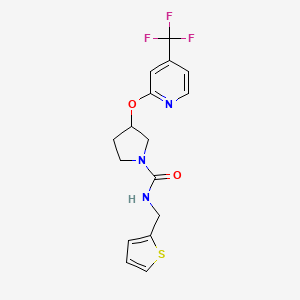

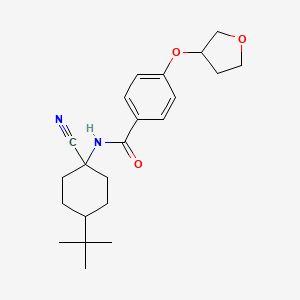

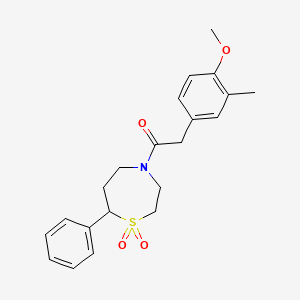

N-(thiophen-2-ylmethyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(thiophen-2-ylmethyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a novel molecule that is not directly described in the provided papers. However, similar compounds with pyrrolidine-1-carboxamide structures have been synthesized and characterized, indicating a potential interest in this class of compounds for their biological activities and interactions with various proteins .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate amines with carboxylic acid derivatives, such as acid chlorides or esters. For instance, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was achieved using NMR, FT-IR, and MS techniques, followed by X-ray structural analysis . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and compared with structures optimized using Density Functional Theory (DFT) calculations. The agreement between experimental and theoretical geometrical parameters suggests that DFT can be a reliable method for predicting the structure of such compounds . The packing of molecules in the solid state is often dominated by hydrogen bonds, which could also be relevant for the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various analyses, including natural bond orbital (NBO) analysis, which provides insights into inter- and intramolecular bonding and charge transfer interactions . The reaction of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides with trifluoroacetic acid and 2-naphthol leads to ring opening and the formation of new compounds, indicating that the pyrrolidine-1-carboxamide moiety can participate in acid-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with pyrrolidine-1-carboxamide structures can be inferred from spectroscopic and elemental analyses. Theoretical calculations at the DFT/B3LYP level can predict optimized geometries and chemical activity parameters, which are useful for understanding the electrophilic and nucleophilic sites of the molecules . The antimicrobial activity of these compounds has been investigated, suggesting potential pharmaceutical applications .

Scientific Research Applications

Bioinorganic Chemistry

Complexes of Co(II) with Schiff bases derived from thiophene-containing compounds have been synthesized and characterized, showcasing the bioinorganic relevance of such structures. These studies reveal the coordination modes through carbonyl oxygen, azomethine nitrogen, and thienyl sulfur atoms, indicating potential applications in designing bioactive complexes with specific biological or catalytic activities (Singh, Das, & Dhakarey, 2009).

Heterocyclic Synthesis

Research on thiophene derivatives has led to the synthesis of various heterocyclic compounds, demonstrating the utility of thiophene moieties in constructing complex molecular architectures. This includes the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards different nitrogen nucleophiles, yielding a variety of derivatives with potential pharmacological applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activities

Studies on thiophene-containing carboxamide derivatives have explored their antimicrobial activities, suggesting that modifications of the thiophene core can enhance biological activity against specific microorganisms. This indicates the compound’s potential in the development of new antimicrobial agents, contributing to the field of medicinal chemistry and drug design (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Advanced Material Synthesis

Research has also extended into the synthesis of polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages, derived from thiophene-containing diamines. These polymers exhibit outstanding solubility, thermal stability, and possess low refractive indexes, highlighting their potential for application in high-performance materials (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).

properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2S/c17-16(18,19)11-3-5-20-14(8-11)24-12-4-6-22(10-12)15(23)21-9-13-2-1-7-25-13/h1-3,5,7-8,12H,4,6,9-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLBZLSDEYIBNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-ylmethyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2546154.png)

![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2546160.png)

![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2546166.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)